molecular formula C20H27N3OS B10999552 4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10999552
M. Wt: 357.5 g/mol
InChI Key: CIVYPHMVYFMNHI-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group can yield an amine.

    Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The thiazole ring is a common motif in many biologically active compounds, making this compound a valuable candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the piperidine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-methylthiazole: Lacks the piperidine and carboxamide groups, making it less complex.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide: Similar structure but without the phenyl group.

    4-methyl-2-phenylthiazole: Similar but lacks the piperidine and carboxamide groups.

Uniqueness

4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide is unique due to the combination of its thiazole ring, phenyl group, and piperidine moiety. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

4-methyl-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H27N3OS/c1-13-16(25-18(21-13)14-9-7-6-8-10-14)17(24)22-15-11-19(2,3)23-20(4,5)12-15/h6-10,15,23H,11-12H2,1-5H3,(H,22,24)

InChI Key

CIVYPHMVYFMNHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

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